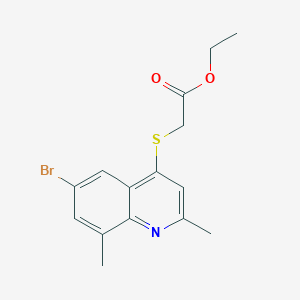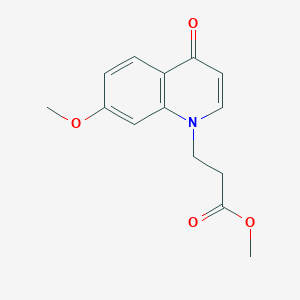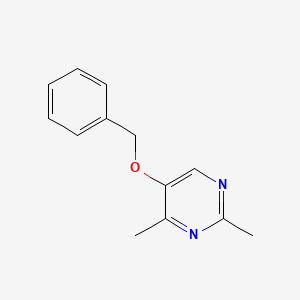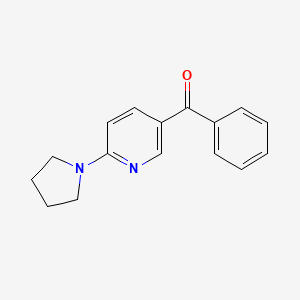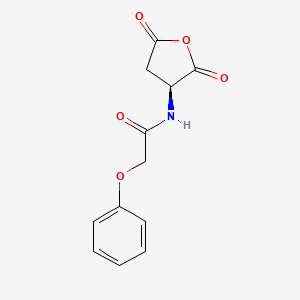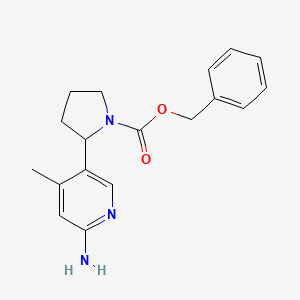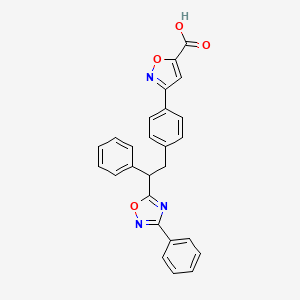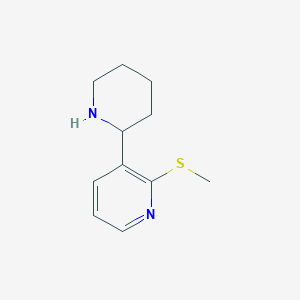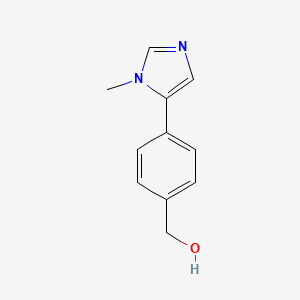![molecular formula C7H5BrN2O B15058638 4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
4-Bromo-1H-benzo[d]imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-benzo[d]imidazol-5-ol is a heterocyclic compound that features a benzimidazole core with a bromine atom at the 4-position and a hydroxyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-benzo[d]imidazol-5-ol typically involves the cyclization of appropriately substituted o-phenylenediamine derivatives. One common method includes the reaction of 4-bromo-2-nitroaniline with formic acid under reflux conditions, followed by reduction and cyclization to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-benzo[d]imidazol-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Various substituted benzimidazole derivatives.
Oxidation: 4-Bromo-1H-benzo[d]imidazol-5-one.
Reduction: 4-Bromo-1H-benzo[d]imidazole.
Scientific Research Applications
4-Bromo-1H-benzo[d]imidazol-5-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Employed in the development of organic semiconductors and other functional materials.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-benzo[d]imidazol-5-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-benzo[d]imidazol-5-ol
- 4-Fluoro-1H-benzo[d]imidazol-5-ol
- 4-Iodo-1H-benzo[d]imidazol-5-ol
Uniqueness
4-Bromo-1H-benzo[d]imidazol-5-ol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. This uniqueness can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
4-bromo-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10) |
InChI Key |
OVZVZJHQYVQXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


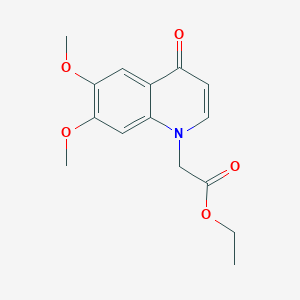
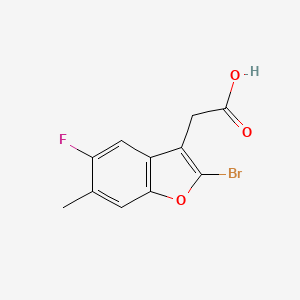
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
